1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride
Description
1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring is significant as it is a common motif in many pharmacologically active compounds.
Properties
IUPAC Name |
1-[4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-4-3-9-17(12-13)10-11-19-16-7-5-15(6-8-16)14(2)18;/h5-8,13H,3-4,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJKXBVFKYDCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOC2=CC=C(C=C2)C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common synthetic route includes the reaction of 3-methylpiperidine with an appropriate ethoxyphenyl ethanone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine moiety.
Mechanism of Action
The mechanism of action of 1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and uptake, which may have therapeutic implications for neurological conditions .
Comparison with Similar Compounds
1-[4-[2-(3-Methylpiperidin-1-yl)ethoxy]phenyl]ethanone;hydrochloride can be compared with other piperidine derivatives, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Similar in structure but differs in the substitution pattern on the phenyl ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a piperazine ring instead of a piperidine ring, leading to different chemical properties and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
